molecular formula C28H31N3O4 B4020165 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{2-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)carbonyl]phenyl}propanamide

3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{2-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)carbonyl]phenyl}propanamide

Cat. No. B4020165
M. Wt: 473.6 g/mol
InChI Key: GCTCTCCGHMRODC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of compounds related to the specified chemical structure often involves complex reactions such as ring-closing metathesis, which has been employed to create structures like 6,8-dioxabicyclo[3.2.1]octanes. These strategies are crucial for constructing molecules with specific structural features found in natural products (Burke, S. D., Müller, N., Beaudry, C., 1999).

Molecular Structure Analysis

Molecular structure analysis often involves X-ray crystallography to determine the arrangement of atoms within a molecule. For compounds with similar complex bicyclic structures, crystal structure analysis provides insights into their three-dimensional conformation and helps in understanding their chemical behavior (Huang Ming-zhi et al., 2005).

Chemical Reactions and Properties

Chemical reactions involving such compounds often explore their reactivity towards various reagents, aiming to modify the molecule or study its behavior under different conditions. The chemical properties, including reactivity patterns, are pivotal for developing synthetic methodologies or applications in medicinal chemistry (Callis, D. J., Thomas, N. F., Pearson, D., Potter, B., 1996).

Physical Properties Analysis

The physical properties, such as melting points, boiling points, solubility, and crystal structure, are essential for understanding the compound's behavior in different environments and for its formulation in applications. These properties are determined through experimental measurements and are critical for handling and application of the compound in a laboratory or industrial setting.

Chemical Properties Analysis

The chemical properties analysis involves studying the compound's reactivity, stability under various conditions, and interactions with other molecules. This includes investigations into its acid-base behavior, redox properties, and the potential for forming derivatives or undergoing specific reactions that could be utilized in synthetic chemistry or pharmaceutical development (Valente, P., Avery, T., Taylor, D. K., Tiekink, E., 2009).

properties

IUPAC Name

3-(1,3-dioxoisoindol-2-yl)-N-[2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octane-6-carbonyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31N3O4/c1-27(2)14-18-15-28(3,16-27)17-31(18)26(35)21-10-6-7-11-22(21)29-23(32)12-13-30-24(33)19-8-4-5-9-20(19)25(30)34/h4-11,18H,12-17H2,1-3H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCTCTCCGHMRODC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2CC(C1)(CN2C(=O)C3=CC=CC=C3NC(=O)CCN4C(=O)C5=CC=CC=C5C4=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{2-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)carbonyl]phenyl}propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{2-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)carbonyl]phenyl}propanamide
Reactant of Route 2
Reactant of Route 2
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{2-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)carbonyl]phenyl}propanamide
Reactant of Route 3
Reactant of Route 3
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{2-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)carbonyl]phenyl}propanamide
Reactant of Route 4
Reactant of Route 4
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{2-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)carbonyl]phenyl}propanamide
Reactant of Route 5
Reactant of Route 5
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{2-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)carbonyl]phenyl}propanamide
Reactant of Route 6
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{2-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)carbonyl]phenyl}propanamide

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